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Compound of Interest

Compound Name: Boc-PEG8-Boc

Cat. No.: B11829102 Get Quote

This technical guide provides an in-depth overview of Boc-protected polyethylene glycol (PEG)

linkers, with a focus on PEG8 derivatives. These linkers are crucial for researchers, scientists,

and drug development professionals involved in creating complex bioconjugates, such as

antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While a

specific CAS number for a di-Boc protected PEG8 diamine, denoted as "Boc-PEG8-Boc," is

not readily found in commercial catalogs, a functionally equivalent and widely available

alternative is t-boc-N-amido-PEG8-amine. This guide will focus on this key compound.

t-boc-N-amido-PEG8-amine is a heterobifunctional linker featuring a Boc-protected amine at

one terminus and a free primary amine at the other.[1] This structure allows for sequential or

orthogonal conjugation strategies, where the free amine can be reacted first, followed by the

deprotection of the Boc group to reveal a second amine for further modification.[1] The

hydrophilic 8-unit PEG spacer enhances the solubility and pharmacokinetic properties of the

resulting conjugate.[2]

Quantitative Data Summary
The table below summarizes the key technical data for t-boc-N-amido-PEG8-amine.
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Property Value

CAS Number 1052207-59-6

Molecular Formula C23H48N2O10

Molecular Weight 512.6 g/mol

Purity ≥98%

Solubility Water, DMSO, DCM, DMF

Storage Condition -20°C

(Data sourced from supplier technical datasheets.[1])

Suppliers
Several chemical suppliers offer t-boc-N-amido-PEG8-amine and other related Boc-protected

PEG8 derivatives. These include:

BroadPharm[1]

Biopharma PEG

Ruixibiotech

It is recommended to request a certificate of analysis from the supplier to confirm the purity and

identity of the compound.

Experimental Protocols
The following protocols provide a general methodology for the use of t-boc-N-amido-PEG8-

amine in a two-step bioconjugation workflow. This process involves the initial reaction of the

free amine, followed by the deprotection of the Boc-amine and a subsequent conjugation.

Protocol 1: Conjugation of the Primary Amine
This step involves the reaction of the free primary amine of the PEG8 linker with a molecule

containing an amine-reactive group, such as an NHS ester.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://broadpharm.com/product/bp-26111
https://broadpharm.com/product/bp-26111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11829102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

t-boc-N-amido-PEG8-amine

Molecule with an NHS ester functional group (Molecule A)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Reaction vessel

Stirring apparatus

Methodology:

Dissolve the NHS ester-functionalized Molecule A in anhydrous DMF or DMSO.

In a separate vial, dissolve t-boc-N-amido-PEG8-amine in the same solvent.

Add 1.1 to 1.5 equivalents of the t-boc-N-amido-PEG8-amine solution to the solution of

Molecule A.

Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or

TLC.

Upon completion, the product (Boc-NH-PEG8-NH-Molecule A) can be purified using

chromatography (e.g., HPLC or silica gel chromatography).

Protocol 2: Boc Group Deprotection
The Boc protecting group is removed under acidic conditions to reveal a new primary amine.

Materials:
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Purified Boc-NH-PEG8-NH-Molecule A

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Reaction vessel

Methodology:

Dissolve the purified and dried Boc-NH-PEG8-NH-Molecule A in DCM.

Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).

Stir the reaction mixture at room temperature for 1-2 hours.

Monitor the deprotection by LC-MS or TLC until the starting material is consumed.

Remove the DCM and excess TFA under reduced pressure.

Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.

The resulting product (H2N-PEG8-NH-Molecule A) is typically obtained as a TFA salt and

can often be used in the next step without further purification.

Protocol 3: Conjugation of the Newly Exposed Amine
The newly deprotected amine is now available for reaction with a second molecule (Molecule

B), for example, one containing a carboxylic acid activated for amide bond formation.

Materials:

H2N-PEG8-NH-Molecule A (as TFA salt)

Molecule with a carboxylic acid functional group (Molecule B)

Peptide coupling reagents (e.g., HATU, HOBt, or EDC)

Anhydrous DMF or DMSO
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DIPEA

Reaction vessel

Methodology:

Dissolve Molecule B in anhydrous DMF or DMSO.

Add 1.2 equivalents of HATU and 3 equivalents of DIPEA to activate the carboxylic acid. Stir

for 15 minutes at room temperature.

Dissolve the H2N-PEG8-NH-Molecule A in anhydrous DMF and add it to the activated

Molecule B solution.

Stir the reaction at room temperature for 4-12 hours.

Monitor the reaction progress by LC-MS.

Upon completion, the final conjugate (Molecule B-NH-PEG8-NH-Molecule A) can be purified

by preparative HPLC.

Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential conjugation process described in the

experimental protocols.
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Step 1: First Conjugation

Step 2: Boc Deprotection

Step 3: Second Conjugation
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Caption: Sequential conjugation workflow using a Boc-protected PEG8 linker.
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Signaling Pathway Analogy: PROTAC Action
Boc-protected PEG linkers are frequently used in the synthesis of PROTACs. The following

diagram illustrates the general mechanism of action of a PROTAC, which brings a target

protein to an E3 ligase for degradation.
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Caption: Mechanism of action for a PROTAC, a common application for PEG linkers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Boc-Protected PEG8 Linkers in
Bioconjugation and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11829102#boc-peg8-boc-cas-number-and-supplier-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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